1H-Benzimidazolium, 1,2-dimethyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt

Description

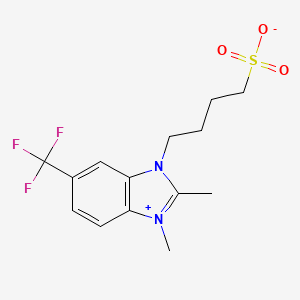

The compound 1H-Benzimidazolium, 1,2-dimethyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt is a zwitterionic benzimidazole derivative characterized by:

- 1,2-dimethyl substituents on the benzimidazole core.

- A 3-(4-sulfobutyl) group, providing a polar sulfonate moiety attached via a butyl chain.

- A 5-(trifluoromethyl) group, enhancing hydrophobicity and electronic effects.

The sulfobutyl chain likely improves aqueous solubility compared to aromatic sulfonate derivatives .

Properties

CAS No. |

63815-69-0 |

|---|---|

Molecular Formula |

C14H17F3N2O3S |

Molecular Weight |

350.36 g/mol |

IUPAC Name |

4-[2,3-dimethyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C14H17F3N2O3S/c1-10-18(2)12-6-5-11(14(15,16)17)9-13(12)19(10)7-3-4-8-23(20,21)22/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

HLCIRQVUJGLUEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=C(N1CCCCS(=O)(=O)[O-])C=C(C=C2)C(F)(F)F)C |

Origin of Product |

United States |

Biological Activity

1H-Benzimidazolium, 1,2-dimethyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt (CAS No. 63815-69-0) is a specialized benzimidazolium salt with potential applications in pharmaceuticals and materials science due to its unique structural properties. This compound has garnered attention for its biological activities, particularly in anticancer research. The presence of functional groups such as trifluoromethyl and sulfonate enhances its chemical reactivity and biological interactions.

- Molecular Formula : C14H17F3N2O3S

- Molecular Weight : 350.36 g/mol

The structural features of this compound influence its reactivity and interactions with biological targets. The trifluoromethyl group is known for enhancing lipophilicity, which can affect membrane permeability and biological activity.

Anticancer Properties

Recent studies have investigated the effects of 1H-benzimidazolium salts on cancer cell proliferation. A notable study utilized the MTT assay to assess cell viability in colon cancer cell lines (HT-29 and DLD-1). Key findings include:

- Caspase Activity : The compound induced increased caspase activity in HT-29 cells at a concentration of 20 µM, suggesting activation of the apoptotic pathway.

- Cell Cycle Arrest : HT-29 cells were found to accumulate in the G2/M phase, while DLD-1 cells predominantly accumulated in the S phase.

- Colony Formation : The compound inhibited colony formation in HT-29 cells but had a lesser effect on DLD-1 cells, indicating varying sensitivity between cell lines .

These findings suggest that 1H-benzimidazolium may possess selective anticancer properties, warranting further investigation into its mechanisms of action.

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer potential, preliminary research indicates that this compound may exhibit anti-inflammatory and antioxidant properties. These activities are crucial for mitigating oxidative stress-related diseases and could enhance therapeutic efficacy in various conditions.

Comparative Analysis with Related Compounds

The biological activity of 1H-benzimidazolium can be compared with other benzimidazole derivatives to elucidate structure-activity relationships. Below is a comparative table highlighting differences in structural features and potential biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Benzimidazolium, 1-methyl-3-(4-sulfobutyl)-5-(trifluoromethyl)- | Methyl group at position 1 | Potentially different due to methyl substitution |

| 1H-Benzimidazolium, 2-methyl-3-(4-sulfonatobutyl)-5-(trifluoromethyl)- | Sulfonate group at position 3 | Enhanced water solubility; different ionic interactions |

| Benzimidazole derivatives with halogen substituents | Varying halogen atoms instead of trifluoromethyl | Altered electronic properties affecting reactivity |

The unique combination of functional groups in 1H-benzimidazolium contributes to its distinctive biological profile compared to other derivatives.

Study on Cell Proliferation Inhibition

A recent study focused on the antiproliferative effects of benzimidazolium salts on colon cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis specifically in HT-29 cells. This study lays the groundwork for future research aimed at understanding the molecular mechanisms underlying these effects .

Scientific Research Applications

Pharmaceutical Applications

1H-Benzimidazolium derivatives have shown promise in drug development due to their ability to interact with various biological targets. The compound's unique substituents allow it to bind to specific sites on enzymes and receptors, potentially modulating their activity. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor Modulation : It may alter receptor signaling pathways, impacting cellular processes crucial for therapeutic interventions.

Case Studies

- Enzyme Interaction Studies : Research indicates that 1H-benzimidazolium compounds can effectively inhibit enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential as a modulator of cytochrome P450 enzymes, which play a critical role in drug metabolism.

- Anticancer Activity : Preliminary studies suggest that certain benzimidazolium derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through receptor-mediated pathways.

Material Science Applications

The unique properties of 1H-benzimidazolium compounds extend to material science, where they are explored as:

- Ionic Liquids : Due to their ionic nature, these compounds can serve as solvents in various chemical reactions, offering advantages such as low volatility and thermal stability.

- Conductive Polymers : Their incorporation into polymer matrices can enhance electrical conductivity and mechanical properties, making them suitable for applications in organic electronics.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Solubility :

- The 3-(4-sulfobutyl) group in the target compound introduces a polar sulfonate moiety with a flexible alkyl chain, likely improving aqueous solubility compared to the 3-sulfonatobenzyl derivative (LogP = 3.39 vs. 1.48) .

- Chloro substituents (e.g., 6-Cl in CAS 63816-04-6) increase molecular weight and may alter electronic properties, affecting reactivity or binding interactions .

Synthetic and Analytical Relevance :

- Compounds with 3-(4-sulfobutyl) groups (e.g., CAS 63816-04-6) are analyzed via reverse-phase HPLC using Newcrom R1 columns, suggesting compatibility with polar mobile phases (e.g., MeCN/water with phosphoric acid) .

- Sodium salts of similar compounds (e.g., CAS 67326-80-1) highlight the importance of counterions in modulating solubility for pharmaceutical formulations .

Trifluoromethyl Group Impact :

Analytical Chemistry

- The 3-(4-sulfobutyl) derivative (CAS 63816-04-6) is separable via Newcrom R1 HPLC columns under reverse-phase conditions, indicating utility in quality control and impurity profiling .

- LogP differences between sulfobutyl (1.48) and sulfonatobenzyl (3.39) derivatives suggest tailored retention times for chromatographic methods .

Pharmaceutical Potential

Preparation Methods

Synthesis of Substituted Benzimidazole Core

The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamines with suitable carboxylic acid derivatives or aldehydes. For the trifluoromethyl substitution at position 5, trifluoromethyl-substituted o-phenylenediamines or trifluoromethylated carboxylic acid derivatives are employed. Methylation at the 1 and 2 positions can be achieved either by starting with methyl-substituted precursors or by post-synthesis alkylation using methyl iodide or methyl sulfate under controlled conditions.

Introduction of the 4-Sulfobutyl Side Chain

The sulfoalkylation is a critical step, often performed by reacting the tertiary amine sites on the benzimidazole ring with sulfoalkyl halides or sulfoalkylating agents. According to patent US4539408A, quaternary sulfoalkyl salts of tertiary amine bases can be prepared by reacting the amine base with sulfoalkyl halides at elevated temperatures, facilitating the formation of the sulfoalkylated product.

For this compound, 4-sulfobutyl groups are introduced by reacting the benzimidazole intermediate with 1,4-butane sultone or related sulfonate precursors. The reaction proceeds via nucleophilic attack of the nitrogen on the sultone ring, opening it and forming the sulfobutyl substituent. This reaction is usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–100°C) to optimize yield and minimize side reactions.

Formation of the Inner Salt (Zwitterion)

The inner salt formation occurs spontaneously under the reaction conditions due to the proximity of the positively charged benzimidazolium nitrogen and the negatively charged sulfonate group on the sulfobutyl side chain. This intramolecular ionic interaction stabilizes the zwitterionic form, which is isolated typically as a sodium salt to enhance stability and solubility.

Detailed Preparation Methodology

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Synthesis of 5-(trifluoromethyl)-1,2-dimethylbenzimidazole | o-Phenylenediamine derivative with trifluoromethyl substitution, methyl iodide, base (e.g., K2CO3), solvent (DMF), 80°C, 12 h | Condensation and methylation to form substituted benzimidazole core | 5-(Trifluoromethyl)-1,2-dimethylbenzimidazole intermediate |

| 2. Sulfoalkylation with 1,4-butane sultone | Benzimidazole intermediate, 1,4-butane sultone, DMF or DMSO, 60–90°C, 6–24 h | Nucleophilic ring-opening of sultone by benzimidazole nitrogen | Formation of 3-(4-sulfobutyl) substituted benzimidazolium intermediate |

| 3. Salt formation and purification | Addition of sodium hydroxide or sodium salt solution, precipitation, filtration, drying | Conversion to sodium inner salt (zwitterion), purification by recrystallization | Pure this compound |

Reaction Optimization and Yields

- The sulfoalkylation step is sensitive to temperature and solvent polarity; higher temperatures increase reaction rate but may cause side reactions.

- Polar aprotic solvents favor nucleophilic attack and improve yield.

- Molar ratios of sultone to benzimidazole intermediate are optimized around 1.1:1 to ensure complete conversion without excess reagent waste.

- Typical isolated yields for the final zwitterionic compound range from 65% to 85% depending on purification methods.

Analytical Characterization

The successful synthesis is confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy showing characteristic chemical shifts for methyl groups, trifluoromethyl, and sulfobutyl moieties.

- Mass spectrometry confirming molecular weight (~704.6 g/mol).

- Infrared (IR) spectroscopy indicating sulfonate group presence.

- Elemental analysis consistent with calculated values.

- High-performance liquid chromatography (HPLC) for purity assessment, using reverse-phase columns with acetonitrile-water mobile phases and phosphoric or formic acid modifiers for MS compatibility.

Summary Table of Preparation Methods

Q & A

What are the recommended synthesis routes for 1H-Benzimidazolium, 1,2-dimethyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt, and how can side reactions be minimized?

Basic

The synthesis typically involves sequential alkylation and sulfonation steps. First, the benzimidazole core is alkylated at the N1 and N3 positions using methylating agents (e.g., methyl iodide). The 4-sulfobutyl group is introduced via nucleophilic substitution with 1,4-butane sultone under controlled pH (7–9) to avoid over-sulfonation . The trifluoromethyl group at position 5 is incorporated early via electrophilic substitution. Key challenges include regioselectivity and byproduct formation (e.g., di-alkylated impurities). To minimize side reactions, use anhydrous conditions, inert atmospheres, and monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

How can researchers confirm the structural integrity of this compound after synthesis?

Basic

Structural validation requires a multi-method approach:

- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at N1/N2, sulfobutyl chain) and detect residual solvents.

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks ([M]+ or [M-H]−) and isotopic patterns consistent with sulfur/fluorine content.

- Elemental analysis : Match experimental vs. theoretical C, H, N, S, and F percentages (tolerance ≤0.4%).

- FT-IR : Identify sulfonate (SO3−) stretches (~1040 cm⁻¹) and benzimidazolium C=N vibrations (~1630 cm⁻¹) .

What experimental strategies can elucidate the role of the sulfobutyl group in solubility and ionic conductivity?

Advanced

The sulfobutyl group enhances hydrophilicity and ion mobility. To study its impact:

- Solubility assays : Compare solubility in polar (water, DMSO) vs. nonpolar solvents (toluene) using gravimetric analysis.

- Electrochemical impedance spectroscopy (EIS) : Measure ionic conductivity in membrane applications (e.g., 10⁻³–10⁻² S/cm at 25°C).

- Molecular dynamics (MD) simulations : Model sulfonate-water interactions to predict solvation behavior .

How can computational methods (e.g., DFT, MD) predict this compound’s intermolecular interactions in catalytic systems?

Advanced

Density functional theory (DFT) optimizes geometry and calculates charge distribution, revealing electrostatic interactions between the sulfonate and cationic centers. Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular contacts (e.g., H-bonding between sulfonate and adjacent benzimidazolium protons). For catalytic applications (e.g., acid catalysis), simulate transition states to assess activation barriers .

What are the stability challenges under high-temperature or acidic conditions, and how can they be addressed experimentally?

Advanced

The compound may degrade via sulfonate cleavage or benzimidazolium ring opening under harsh conditions. To evaluate stability:

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C).

- Accelerated aging studies : Expose to 1M HCl at 60°C for 24h; monitor degradation via LC-MS.

- Protective strategies : Encapsulate in silica matrices or use ionic liquid matrices to stabilize the sulfonate group .

What pharmacological screening approaches are suitable for assessing this compound’s bioactivity?

Basic

While direct evidence is limited, structural analogs (e.g., 1,2,4-triazole derivatives) suggest antimicrobial potential. Use:

- In vitro MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL.

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to rule out toxicity .

How does this compound’s zwitterionic nature influence its application in membrane separation technologies?

Advanced

The zwitterionic structure (sulfonate anion + benzimidazolium cation) reduces fouling in membranes by repelling charged biomolecules. To test:

- Fouling resistance assays : Measure flux decline (%) using bovine serum albumin (BSA) solutions.

- Salt rejection studies : Evaluate NaCl rejection efficiency (>90% at 0.5 MPa pressure) in nanofiltration setups .

How should researchers address contradictory data in degradation pathway studies?

Advanced

Contradictions may arise from varying analytical conditions (e.g., pH, temperature). Resolve via:

- Multi-technique validation : Cross-check LC-MS/MS (for polar degradation products) with GC-MS (for volatile byproducts).

- Isotopic labeling : Track 13C/2H-labeled compounds to confirm degradation intermediates.

- Theoretical alignment : Use the EPACT framework (Energy Policy Act) to link degradation mechanisms to environmental fate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.